Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 38532-99-9
VCID: VC18725388
InChI: InChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
SMILES:
Molecular Formula: C24H34Cl4O4
Molecular Weight: 528.3 g/mol

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

CAS No.: 38532-99-9

Cat. No.: VC18725388

Molecular Formula: C24H34Cl4O4

Molecular Weight: 528.3 g/mol

* For research use only. Not for human or veterinary use.

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate - 38532-99-9

Specification

CAS No. 38532-99-9
Molecular Formula C24H34Cl4O4
Molecular Weight 528.3 g/mol
IUPAC Name dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Standard InChI Key WGCOZZYDJXJXQV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate features a benzene ring substituted with four chlorine atoms at the 2, 3, 5, and 6 positions, while the 1 and 4 positions are esterified with octyl groups. The canonical SMILES representation is CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl\text{CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl}, reflecting its symmetrical esterification and chlorination pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight528.3 g/mol
Density1.25 g/cm³
AppearanceColorless to yellowish liquid
Boiling PointNot reported
SolubilityLow in polar solvents

The compound’s low solubility in water (<0.1 mg/L) and high lipophilicity (logPow8.2\log P_{\text{ow}} \approx 8.2) predispose it to bioaccumulation in fatty tissues.

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1745 cm⁻¹ (ester C=O stretch) and 750 cm⁻¹ (C-Cl stretch). Nuclear magnetic resonance (NMR) data corroborate the structure:

  • 1H NMR^1\text{H NMR}: δ 0.88 (t, 6H, CH₃), 1.26–1.34 (m, 24H, CH₂), 4.25 (t, 4H, OCH₂).

  • 13C NMR^{13}\text{C NMR}: δ 14.1 (CH₃), 22.7–31.9 (CH₂), 68.5 (OCH₂), 128–140 (aromatic C-Cl), 166.2 (C=O).

Synthesis and Industrial Production

Esterification Protocols

The primary synthesis route involves reacting 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with excess dioctyl alcohol under acidic catalysis (e.g., sulfuric acid) at 120–150°C. Alternative methods include:

  • Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane, achieving yields >85%.

  • Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes with comparable yields.

Table 2: Comparison of Synthesis Methods

MethodYield (%)TimePurity (%)
Acid-Catalyzed7812 h92
Steglich Esterification856 h98
Microwave-Assisted8245 min95

Industrial Scalability

Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize byproducts like monoesters or decarboxylated derivatives. Post-synthesis purification via fractional distillation or column chromatography ensures >95% purity for commercial grades.

Applications and Functional Utility

Plasticizer Formulations

The compound’s non-phthalate structure positions it as a potential alternative in polyvinyl chloride (PVC) formulations, offering comparable flexibility with reduced endocrine disruption risks. Its high molecular weight reduces migration from polymer matrices, enhancing product longevity.

Specialty Chemical Intermediates

In agrochemical synthesis, it serves as a precursor for chlorinated herbicides, leveraging its aromatic stability to resist photodegradation . Recent patents highlight its use in flame-retardant coatings for electronics, where chlorine content suppresses combustion.

Environmental and Toxicological Profile

Environmental Fate

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate exhibits moderate persistence in soil (half-life = 60–90 days), with adsorption coefficients (KocK_{\text{oc}}) of 10³–10⁴ L/kg indicating strong binding to organic matter. Hydrolysis is negligible at neutral pH but accelerates under alkaline conditions (t1/2=14t_{1/2} = 14 days at pH 12).

Ecotoxicology

Acute toxicity studies in Daphnia magna report 48-hour LC₅₀ values of 2.4 mg/L, while chronic exposure in zebrafish (Danio rerio\text{Danio rerio}) causes hepatic vacuolation at 0.5 mg/L. Biomagnification factors in aquatic food webs exceed 200, raising concerns for top predators .

Comparative Analysis with Structural Analogues

Table 3: Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate vs. Common Esters

PropertyDioctyl 2,3,5,6-Tetrachlorobenzene-1,4-DicarboxylateDioctyl TerephthalateDioctyl Phthalate
Chlorine Content26.8%0%0%
Log PowP_{\text{ow}}8.27.17.5
Acute Toxicity (LC₅₀)2.4 mg/L12 mg/L5 mg/L
Regulatory StatusSVHC (EU)Non-regulatedRestricted

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